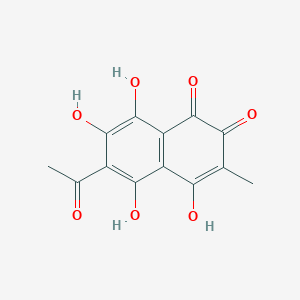
1,2,3-Butatrien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Butatrien-1-one is an organic compound characterized by its unique structure, which includes a cumulated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Butatrien-1-one can be synthesized through several methods. One common approach involves the dehydrohalogenation of 1,2,3-tribromopropane using a strong base such as potassium tert-butoxide. The reaction typically occurs in a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Butatrien-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated or partially saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
1,2,3-Butatrien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which 1,2,3-Butatrien-1-one exerts its effects involves its highly reactive cumulated diene system. This system allows the compound to participate in various chemical reactions, targeting specific molecular pathways. The exact molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological interactions.
Comparación Con Compuestos Similares
1,3-Butadiene: A conjugated diene with applications in synthetic rubber production.
1,2,4-Butanetriol: An alcohol with three hydroxyl groups, used in the manufacture of propellants and pharmaceuticals.
Uniqueness: 1,2,3-Butatrien-1-one is unique due to its cumulated diene structure, which imparts distinct reactivity compared to conjugated dienes like 1,3-butadiene. This unique structure allows for different types of chemical transformations and applications.
Propiedades
Número CAS |
63766-91-6 |
|---|---|
Fórmula molecular |
C4H2O |
Peso molecular |
66.06 g/mol |
InChI |
InChI=1S/C4H2O/c1-2-3-4-5/h1H2 |
Clave InChI |
RYJXPRUXQSAMQE-UHFFFAOYSA-N |
SMILES canónico |
C=C=C=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
![7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)




![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504313.png)





